![molecular formula C10H14FNO B6352430 2-(4-Fluorophenoxy)-2-methylpropan-1-amine CAS No. 1082423-80-0](/img/structure/B6352430.png)
2-(4-Fluorophenoxy)-2-methylpropan-1-amine
Overview
Description
The compound “2-(4-Fluorophenoxy)benzaldehyde” has a molecular weight of 216.21 . Another related compound, “(2-(4-Fluorophenoxy)phenyl)boronic acid”, has a molecular weight of 232.02 .
Molecular Structure Analysis
The structure of “2-((4-Fluorophenoxy)methyl)oxirane” is available . Another related compound, “2-(4-fluorophenoxy)propanoic acid”, has a linear formula of C9H9FO3 .
Physical And Chemical Properties Analysis
The compound “2-(4-Fluorophenoxy)acetic Acid” has a melting point of 103.0 to 107.0 °C and is soluble in acetone and ethanol .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor and Mitogen-activated protein kinase 14 . These targets play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenoxy)-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIDKYOCBQFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-2-methylpropan-1-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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